6-Methylcinnoline

Medicinal Chemistry Physicochemical Properties SAR

Minor substitution changes on the cinnoline scaffold can abolish target activity, compromising SAR study reproducibility. 6-Methylcinnoline (CAS 318276-69-6) eliminates this variable: • Defined 6-methyl substitution ensures structural fidelity for kinase inhibitor library synthesis • ≥95% purity supports use as HPLC/LC-MS reference standard for in-house derivative quantitation • XLogP3 1.3 provides a predictable baseline for ADME model calibration & permeability assay controls

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 318276-69-6
Cat. No. B1503175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcinnoline
CAS318276-69-6
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC=C2
InChIInChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3
InChIKeyCJNZAPGGKOQHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylcinnoline Scaffold and Properties


6-Methylcinnoline (CAS 318276-69-6) is a methyl-substituted cinnoline, a bicyclic N-heteroaromatic scaffold (1,2-benzodiazine) isosteric to quinoline and isoquinoline [1]. With a molecular weight of 144.17 g/mol and an XLogP3 of 1.3, it serves as a foundational building block and reference standard within the cinnoline class, which is widely recognized for its diverse pharmacological activities including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties [1][2].

1 Scaffold building block for cinnoline-based medicinal chemistry
2 Reference standard for analytical method development
3 Defined lipophilicity profile supports ADME modeling context

6-Methylcinnoline Scaffold and Substituent Specificity


The cinnoline scaffold's pharmacological profile is highly sensitive to both the position and nature of substituents. The 6-methyl group in 6-Methylcinnoline is not merely an inert tag; it fundamentally alters the molecule's physicochemical properties and, by extension, its potential interactions with biological targets compared to unsubstituted cinnoline or analogs substituted at other positions (e.g., 4-methyl, 8-halo) [1]. In research settings, even a minor change in substitution pattern can lead to a complete loss of activity against a specific target or a drastic shift in selectivity, making precise structural fidelity a non-negotiable requirement for reproducible experimental outcomes [1]. Substituting a close analog without rigorous validation introduces a critical variable that can invalidate SAR studies and lead to erroneous conclusions.

Positional Isomer Sensitivity
Replacing 6-methylcinnoline with 4-methyl or 8-halo analogs may shift target binding and selectivity profiles, invalidating SAR conclusions without re-validation.
Scaffold Fidelity
Unsubstituted cinnoline or other methyl isomers may not serve as direct replacements; minor substituent changes can lead to complete loss of activity in established assays.
Procurement Consistency
Variations in purity or storage history between suppliers may impact reproducibility; independent verification of lot-specific quality is recommended.

6-Methylcinnoline Quantitative Evidence


Lipophilicity (XLogP3) Profile

6-Methylcinnoline exhibits a calculated XLogP3 of 1.3, which is a key determinant of its membrane permeability and solubility profile [1]. This value differs from that of unsubstituted cinnoline and other positional isomers, providing a specific lipophilicity benchmark for scaffold optimization. Lipophilicity is a critical parameter in drug discovery, directly influencing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and off-target binding potential .

Lipophilicity (XLogP3)
Class-level
1.3
vs cinnoline 1.4
Defined lipophilicity benchmark for scaffold optimization
Calculated property; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties SAR ADME Prediction

Purity Standard for Procurement

Commercially available 6-Methylcinnoline is typically supplied with a minimum purity of 95% . This specification is a critical baseline for its use as a synthetic intermediate, where impurities can significantly impact yield and product purity in downstream reactions, or as a reference standard in analytical method development, where accurate quantitation is paramount.

Purity Specification
Data to verify
≥ 95%
Meets common research-grade threshold for reliable use
Vendor specification; independent verification advised
Chemical Synthesis Quality Control Reference Standard Analytical Chemistry

Cinnoline Scaffold PI3K Inhibition

Cinnoline derivatives have demonstrated potent inhibition of phosphoinositide 3-kinase (PI3K), a critical target in oncology. A leading compound from this class, cinnoline derivative 25, exhibited nanomolar enzymatic activity and micromolar antiproliferative potency across multiple human cancer cell lines: U87MG (IC50 = 0.264 μM), HeLa (IC50 = 2.04 μM), and HL60 (IC50 = 1.14 μM) [1]. While 6-Methylcinnoline itself has not been directly assayed in this context, its structural role as a core building block for more complex, active cinnolines makes it a fundamental comparator and synthetic precursor for this established, quantifiable activity profile [1].

Cinnoline PI3K Inhibition
Class-level
Derivative 25: U87MG IC50 0.264 μM, HeLa 2.04 μM, HL60 1.14 μM
Class-level evidence for PI3K inhibitor development
6-Methylcinnoline not directly assayed; scaffold context only
Cancer Research Kinase Inhibition PI3K Antiproliferative

Storage Stability for Reproducibility

To ensure chemical integrity, 6-Methylcinnoline is specified for storage at 2-8°C . This defined storage condition is a practical procurement consideration that directly impacts the long-term reliability and reproducibility of experiments. Deviating from these recommended conditions may lead to degradation, confounding research outcomes.

Storage Condition
Data to verify
2–8 °C
Preserves long-term chemical integrity for reproducible experiments
Vendor recommendation; stability under specific lab conditions should be confirmed
Compound Management Stability Long-Term Storage Reproducibility

6-Methylcinnoline Research Applications


Kinase Inhibitor Scaffold Optimization

Based on the established potency of cinnoline derivatives as PI3K inhibitors [1], 6-Methylcinnoline serves as an ideal starting material for generating focused libraries of kinase inhibitors. Its defined physicochemical properties (XLogP3 = 1.3) provide a predictable baseline for SAR studies aimed at improving potency and ADME profiles [2].

Analytical Reference Standard

With a well-defined purity specification (≥95%) , 6-Methylcinnoline is suitable for use as a reference standard in HPLC, LC-MS, and other analytical methods. Its use ensures accurate quantitation and purity assessment of more complex cinnoline derivatives synthesized in-house.

Advanced Intermediate Synthesis

6-Methylcinnoline is a valuable precursor for synthesizing more elaborated cinnoline-based compounds, such as 4-chloro or 4-carboxylic acid derivatives, which are common intermediates in medicinal chemistry . Its commercial availability at 95% purity streamlines synthetic routes.

ADME and Physicochemical Profiling

The compound's moderate lipophilicity (XLogP3 = 1.3) [2] makes it a suitable tool for calibrating in silico ADME prediction models or for use as a control in permeability assays (e.g., PAMPA, Caco-2) to benchmark the behavior of more complex cinnoline analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Scaffold for focused library synthesis
Kinase inhibition potency and SAR
Analytical reference standard
High-purity reference material
Method accuracy and quantitation
Advanced intermediate synthesis
Reliable building block
Synthetic route efficiency and yield
ADME and physicochemical profiling
Defined lipophilicity profile
In silico model calibration and permeability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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